1-Ethyl-5-hydroxy-2-pyrrolidinone-d5
Description
Properties
CAS No. |
1370698-99-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
134.19 |
IUPAC Name |
5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |
InChI Key |
RIOOHZIYIQTLNP-ZBJDZAJPSA-N |
SMILES |
CCN1C(CCC1=O)O |
Synonyms |
1-(Ethyl-1,1,2,2,2-d5)-5-hydroxy-2-pyrrolidinone; |
Origin of Product |
United States |
Chemical Reactions Analysis
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 has several scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in the molecule allow researchers to trace the compound’s metabolic pathways and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following compounds are selected for comparison based on shared pyrrolidinone or heterocyclic frameworks:
Key Observations:
- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to the methoxyphenyl analog, which is more lipophilic .
- Deuterium Effects : The -d5 labeling reduces metabolic degradation rates, making it valuable for isotopic dilution assays .
- Biological Activity : Indapyrophenidone’s psychoactive effects contrast with the deuterated compound’s analytical role, highlighting how substituents dictate functionality .
Analytical Data Comparison
Nuclear Magnetic Resonance (NMR)
- This compound: Deuterium substitution eliminates proton signals at labeled positions (e.g., ethyl group: δ 1.2–1.5 ppm absent in $^1$H NMR) .
- 5-Ethyl-5-(4-methoxyphenyl)-2-pyrrolidinone: Aromatic protons (δ 6.8–7.2 ppm) and methoxy group (δ 3.8 ppm) dominate the spectrum .
Mass Spectrometry (MS)
Research Findings
- Stability: Deuterated pyrrolidinones exhibit enhanced thermal and enzymatic stability, critical for long-term storage in analytical workflows .
- Synthetic Utility : The methoxyphenyl analog’s lipophilicity enables its use in hydrophobic drug formulations, whereas the deuterated variant is preferred for tracer studies .
- Regulatory Implications: Compounds like indapyrophenidone face legal restrictions due to psychoactivity, whereas this compound is unregulated and widely used in research .
Preparation Methods
Key Reaction: N-Alkylation of 5-Hydroxy-2-pyrrolidinone
The parent compound, 5-hydroxy-2-pyrrolidinone , serves as the foundational scaffold. Its synthesis involves cyclization of 4-aminobutyric acid under acidic conditions or via catalytic hydrogenation of nitriles. Once synthesized, the nitrogen atom is alkylated using deuterated ethyl bromide:
Optimization Parameters :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilic substitution.
-
Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitates deprotonation of the pyrrolidinone nitrogen.
-
Temperature : Reactions proceed efficiently at 60–80°C, minimizing side reactions such as over-alkylation.
Stepwise Synthesis and Mechanistic Insights
Synthesis of 5-Hydroxy-2-pyrrolidinone
The precursor 5-hydroxy-2-pyrrolidinone is synthesized via cyclization of 4-aminobutyric acid (GABA) derivatives. For example, heating 4-aminobutyric acid in concentrated hydrochloric acid induces lactam formation:
Alternative routes include catalytic hydrogenation of 2-pyrrolidone-5-carboxylic acid using palladium on carbon (Pd/C).
Deuterated Ethyl Group Introduction
The critical step involves substituting the ethyl group’s hydrogens with deuterium. Commercially available ethyl-d5 bromide (CD2CD2Br) is ideal for this purpose. The reaction mechanism follows an S_N2 pathway , where the pyrrolidinone nitrogen attacks the electrophilic carbon of the deuterated alkyl halide:
Challenges :
-
Purity of Deuterated Reagents : Trace protiated impurities can compromise deuteration levels.
-
Reaction Monitoring : Liquid chromatography-mass spectrometry (LC-MS) ensures complete conversion and detects byproducts.
Alternative Synthetic Routes
Reductive Amination with Deuterated Ethylamine
A two-step strategy involves reductive amination of 5-oxo-2-pyrrolidinone with deuterated ethylamine (CD2CD2NH2):
This method avoids alkyl halides but requires access to deuterated primary amines, which are less commonly available.
Post-Synthetic Deuterium Exchange
Exposing the non-deuterated compound to deuterium oxide (D2O) under acidic or basic conditions can induce H-D exchange. However, saturated C-H bonds in the ethyl group resist exchange unless harsh conditions (e.g., Pt/C catalysis at 150°C) are employed, making this method inefficient for perdeuteration.
Analytical Validation
Post-synthesis characterization confirms successful deuteration and structural integrity:
Industrial and Research Applications
The deuterated compound’s primary applications include:
Q & A
Q. What are the key synthetic strategies for preparing 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5, and how is isotopic purity ensured?
- Methodological Answer : The synthesis typically involves deuterium incorporation at the ethyl group. A common approach is alkylation of 5-hydroxy-2-pyrrolidinone with deuterated ethylating agents (e.g., deuterated ethyl bromide or ethanol-d6 under Mitsunobu conditions). Isotopic purity (>98% deuterium) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can confirm the absence of proton signals at the ethyl position .
- Key Considerations :
- Use anhydrous conditions to minimize deuterium exchange with moisture.
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with deuterated solvent systems .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies non-deuterated impurities, while -NMR confirms the lactam ring structure. -NMR quantifies deuterium incorporation .
- LC-MS/MS : Provides molecular weight confirmation and detects isotopic impurities. Electrospray ionization (ESI) in positive mode is preferred for polar lactam derivatives .
- FT-IR : Validates the hydroxyl (O-H) and carbonyl (C=O) functional groups. A broad peak near 3200 cm confirms the hydroxyl group .
Advanced Research Questions
Q. How does deuterium labeling influence the compound’s stability and reactivity in aqueous solutions?
- Methodological Answer : Deuterium substitution at the ethyl group reduces hydrolytic degradation due to the kinetic isotope effect (KIE). To assess stability:
Prepare buffered solutions (pH 2–12) and incubate at 25°C and 40°C.
Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hours).
Compare half-life () with the non-deuterated analogue.
Q. How should researchers address contradictory spectral data (e.g., unexpected -NMR signals) in deuterated derivatives?
- Methodological Answer :
- Step 1 : Confirm solvent purity (e.g., DMSO-d6 vs. CDCl3) and probe residual proton signals in the solvent.
- Step 2 : Perform heteronuclear single-quantum coherence (HSQC) to differentiate between deuterated and protonated sites.
- Step 3 : Use spiking experiments with non-deuterated standards to identify contamination sources .
Q. What experimental design principles apply to studying the compound’s metabolic pathways in biological systems?
- Methodological Answer :
- In vitro Studies :
- Incubate with liver microsomes (human/rat) and NADPH cofactors.
- Use deuterated internal standards (e.g., 5-hydroxyindoleacetic acid-d5) for LC-MS quantification of metabolites .
- In vivo Studies :
- Administer the compound to model organisms (e.g., rodents) and collect plasma/urine samples.
- Apply stable isotope tracer techniques to distinguish endogenous vs. exogenous metabolites .
Data Analysis and Reporting
Q. How should researchers statistically validate isotopic purity claims in publications?
- Methodological Answer :
- Report isotopic abundance as mean ± standard deviation (SD) from triplicate MS analyses.
- Use Student’s t-test to compare deuterium incorporation against non-deuterated controls (p < 0.05).
- Include raw spectral data in supplementary materials for transparency .
Tables for Quick Reference
| Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Isotopic Purity | LC-MS/MS | ≥98% deuterium incorporation |
| Residual Solvents | Gas Chromatography (GC) | ≤0.1% (ICH Q3C guidelines) |
| Degradation Products | HPLC-UV | ≤0.5% (per impurity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
